![molecular formula C14H11NO2 B104861 1-Hydroxy-10-methylacridone CAS No. 16584-54-6](/img/structure/B104861.png)
1-Hydroxy-10-methylacridone
Overview
Description
1-Hydroxy-10-methylacridone is an organic compound belonging to the class of acridones. These compounds are characterized by the presence of a ketone group attached to the C9 carbon atom of the acridine moiety. This compound has been detected in various herbs and spices .
Mechanism of Action
Target of Action
1-Hydroxy-10-methylacridone is a type of acridone, a class of organic compounds Acridones are known to have a wide range of biological activities, including anticancer properties .
Mode of Action
It’s worth noting that acridone derivatives have been synthesized and evaluated for their anticancer activity . These compounds have shown good in vitro antiproliferative activities against various cancer cell lines .
Biochemical Pathways
Given its structural similarity to other acridones, it may be involved in pathways related to cell proliferation and apoptosis, particularly in the context of cancer cells .
Result of Action
For instance, certain compounds have shown to activate apoptotic mechanisms and inhibit proliferation in glioblastoma cells .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1-Hydroxy-10-methylacridone at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Preparation Methods
1-Hydroxy-10-methylacridone can be synthesized through several methods. One common synthetic route involves the interaction of 1-hydroxy-3-methoxy-10-methylacridone with quinazoline or 6-nitroquinoxalone using acid catalysis, such as methanesulfonic acid or trifluoroacetic acid . Another method involves the reaction of noracronycine and 1-hydroxy-3-methoxy-10-methylacridone with alkyl- and aryl-lithiums, resulting in the formation of quinone methides .
Chemical Reactions Analysis
1-Hydroxy-10-methylacridone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo substitution reactions with alkyl- and aryl-lithiums to form quinone methides. Common reagents used in these reactions include methanesulfonic acid, trifluoroacetic acid, and alkyl- and aryl-lithiums. .
Scientific Research Applications
1-Hydroxy-10-methylacridone has several scientific research applications:
Comparison with Similar Compounds
1-Hydroxy-10-methylacridone is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Acridone: The parent compound of this compound, which lacks the hydroxy and methyl groups.
1-Hydroxy-3-methoxy-10-methylacridone: A derivative with a methoxy group at the C3 position.
Noracronycine: Another acridone derivative used in similar synthetic reactions
Properties
IUPAC Name |
1-hydroxy-10-methylacridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-15-10-6-3-2-5-9(10)14(17)13-11(15)7-4-8-12(13)16/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYDBJFGZCQFEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418786 | |
Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Hydroxy-10-methylacridone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16584-54-6 | |
Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16584-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-10-methylacridone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 - 194 °C | |
Record name | 1-Hydroxy-10-methylacridone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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